Pyridine-N-oxide
Overview
Description
Pyridine-N-oxide is a heterocyclic compound with the formula C5H5NO . It’s a colorless, hygroscopic solid that is the product of the oxidation of pyridine . It was originally prepared using peroxyacids as the oxidizing agent . The compound is used infrequently as an oxidizing reagent in organic synthesis .
Synthesis Analysis
The synthesis of Pyridine-N-oxide can be achieved with a number of peracids including peracetic acid and perbenzoic acid . Another method involves preparing sodium tungstate into carrier phosphate-tungstic acid by wetting method, vacuum drying to generate anhydrous product, putting anhydrous product and carrier into a container, formulating solution by deionized water, agitating to remove water content, drying at high-temperature, activating to obtain catalyst, putting catalyst and pyridine into a flask, oxidation reacting by hydrogen peroxide, filtering out catalyst and decompress distilling to obtain the final product .Molecular Structure Analysis
The structure of Pyridine-N-oxide is very similar to that of pyridine with respect to the parameters for the ring . The molecule is planar. The N-O distance is 1.34 Å . The C-N-C angle is 124°, 7° wider than in pyridine .Chemical Reactions Analysis
Pyridine N-oxides have marked their presence in the photocatalysis field, mainly serving as oxypyridinium salt precursors . Their unique reactivity as a hydrogen atom transfer reagent in photochemical, Minisci-type alkylation of electron-deficient heteroarenes has been unveiled .Physical And Chemical Properties Analysis
Pyridine-N-oxide is a colorless, hygroscopic solid . It is less basic than pyridine: the pKa of protonated pyridine-N-oxide is 0.8 . Further demonstrating its (feeble) basicity, pyridine-N-oxide also serves as a ligand in coordination chemistry .Scientific Research Applications
1. Organocatalysis
- Application : Pyridine N-oxides are a class of mild Lewis bases that can activate certain kinds of Lewis acidic parts of molecules and hence increase reactivity of its nucleophilic part towards various reactions with electrophiles .
- Methods : Pyridine N-oxides are used in various oxidation reactions where they act as oxidants . They can also activate Lewis acid parts of molecules and increase reactivity of its nucleophilic part towards various reactions with electrophiles .
- Results : The use of pyridine N-oxides has been reviewed or mentioned several times in different reports during the past two decades . They have been found to be highly active catalysts capable of high asymmetric induction, usually under mild reaction conditions .
2. Asymmetric Catalysis
- Application : An increasing interest in the synthesis and use of optically active pyridine N-oxides as chiral controllers for asymmetric reactions has been observed in the last few years .
- Methods : Chiral heteroaromatic N-oxides can work as powerful electron-pair donors, providing suitable electronic environments in the transition state formed within the reaction .
- Results : The application of chiral N-oxides as efficient organocatalysts in allylation, propargylation, allenylation, and ring-opening of meso-epoxides, as well as chiral ligands for metal complexes catalyzing Michael addition or nitroaldol reaction, can also be found in the literature .
3. Oxidation of Ynamides
- Application : Pyridine-N-oxides are used as oxidants under molecular iodine catalysis for the rapid, metal-free dioxygenation of ynamides .
- Methods : This protocol could be extended to nonactivated alkynes, such as diarylacetylenes, to provide various benzil derivatives .
- Results : The use of pyridine-N-oxides as oxidants under molecular iodine catalysis enables a rapid, metal-free dioxygenation of ynamides .
4. Cation Recognition
- Application : Pyridine-N-oxides have been used in the construction of several hydrogen bond templated mechanically interlocked molecules (MIMs), offering the potential of protonation and/or metal ion coordination .
- Methods : The PNO motif may offer the potential of protonation and/or metal ion coordination .
- Results : When included in MIMs, the PNO motif may offer the potential of protonation and/or metal ion coordination .
5. Therapeutic Applications
- Application : Pyrimidine N-oxide derivatives possess a variety of therapeutic activities like antihypertensive and are widely used in cosmetics since these derivatives effectively stimulate hair growth .
- Methods : Minoxidil, Kopyrrol, and Kopexil are therapeutically active Pyrimidine N-oxide derivatives .
- Results : These derivatives are used as antihypertensive agents and are widely used in cosmetics since they effectively stimulate hair growth .
6. Halogen Bonding Adsorbent
- Application : Pyridine N-oxides show high chemical, thermal, and moisture stability, making them suitable for use in halogen bonding adsorbents for iodine capture in water .
- Methods : The high stability of pyridine N-oxides allows them to effectively capture iodine in water, contributing to the safety and efficiency of nuclear fission processes .
- Results : The use of pyridine N-oxides as halogen bonding adsorbents has been shown to be effective in capturing iodine in water, thereby reducing the environmental impact of nuclear fission .
7. Oxidative Rearrangement of Propargyl Alcohols
- Application : Pyridine-N-oxides are used as external oxidants in a gold (I)-catalyzed oxidative rearrangement of propargyl alcohols .
- Methods : This process provides an efficient and selective route to 1,3-diketones under mild conditions .
- Results : The use of pyridine-N-oxides as external oxidants in this process has been shown to be effective, resulting in the efficient production of 1,3-diketones .
8. Catalytic Oxidation of SO2
- Application : Pyridine N-doped carbon materials, which include pyridine N-oxides, have been recognized as promising catalysts for SO2 oxidation under mild conditions .
- Methods : The local structure and promotion mechanism of PyN in carbon materials are used for the catalytic oxidation of SO2 .
- Results : The use of pyridine N-doped carbon materials, including pyridine N-oxides, has been shown to be effective in catalyzing the oxidation of SO2 under mild conditions .
9. Organocatalysis
- Application : Pyridine N-oxides are a class of mild Lewis bases that can activate certain kinds of Lewis acidic parts of molecules and hence increase reactivity of its nucleophilic part towards various reactions with electrophiles .
- Methods : Pyridine N-oxides are used in various oxidation reactions where they act as oxidants . They can also activate Lewis acid parts of molecules and increase reactivity of its nucleophilic part towards various reactions with electrophiles .
- Results : The use of pyridine N-oxides has been reviewed or mentioned several times in different reports during the past two decades . They have been found to be highly active catalysts capable of high asymmetric induction, usually under mild reaction conditions .
10. Asymmetric Catalysis
- Application : An increasing interest in the synthesis and use of optically active pyridine N-oxides as chiral controllers for asymmetric reactions has been observed in the last few years .
- Methods : Chiral heteroaromatic N-oxides can work as powerful electron-pair donors, providing suitable electronic environments in the transition state formed within the reaction .
- Results : The application of chiral N-oxides as efficient organocatalysts in allylation, propargylation, allenylation, and ring-opening of meso-epoxides, as well as chiral ligands for metal complexes catalyzing Michael addition or nitroaldol reaction, can also be found in the literature .
11. Halogen Bonding Adsorbent
- Application : Pyridine N-oxides show high chemical, thermal, and moisture stability, making them suitable for use in halogen bonding adsorbents for iodine capture in water .
- Methods : The high stability of pyridine N-oxides allows them to effectively capture iodine in water, contributing to the safety and efficiency of nuclear fission processes .
- Results : The use of pyridine N-oxides as halogen bonding adsorbents has been shown to be effective in capturing iodine in water, thereby reducing the environmental impact of nuclear fission .
12. Oxidative Rearrangement of Propargyl Alcohols
- Application : Pyridine-N-oxides are used as external oxidants in a gold (I)-catalyzed oxidative rearrangement of propargyl alcohols .
- Methods : This process provides an efficient and selective route to 1,3-diketones under mild conditions .
- Results : The use of pyridine-N-oxides as external oxidants in this process has been shown to be effective, resulting in the efficient production of 1,3-diketones .
13. Catalytic Oxidation of SO2
- Application : Pyridine N-doped carbon materials, which include pyridine N-oxides, have been recognized as promising catalysts for SO2 oxidation under mild conditions .
- Methods : The local structure and promotion mechanism of PyN in carbon materials are used for the catalytic oxidation of SO2 .
- Results : The use of pyridine N-doped carbon materials, including pyridine N-oxides, has been shown to be effective in catalyzing the oxidation of SO2 under mild conditions .
Safety And Hazards
Future Directions
Pyridine N-oxides have only recently marked their presence in the photocatalysis field, mainly serving as oxypyridinium salt precursors . Their unique reactivity as a hydrogen atom transfer reagent in photochemical, Minisci-type alkylation of electron-deficient heteroarenes is unveiled . The formation of an EDA complex between a heterocyclic substrate and N-oxide precludes the need for a photocatalyst . The developed method allows for a broad range of radical precursors to be used, namely alkanes, alkenes, amides, and ethers, for efficient alkylation of azines . This could play a fundamental role for future developments of 13N-based PET radiotracers .
properties
IUPAC Name |
1-oxidopyridin-1-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO/c7-6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVXOBCQQYKLDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061007 | |
Record name | Pyridine, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061007 | |
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Molecular Weight |
95.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Deliquescent solid; [Merck Index] Brown moist crystalline solid; Hygroscopic; [Alfa Aesar MSDS] | |
Record name | Pyridine 1-oxide | |
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Vapor Pressure |
0.19 [mmHg] | |
Record name | Pyridine 1-oxide | |
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Product Name |
Pyridine-N-oxide | |
CAS RN |
694-59-7 | |
Record name | Pyridine N-oxide | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=694-59-7 | |
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Record name | Pyridine 1-oxide | |
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Record name | Pyridine 1-oxide | |
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Record name | Pyridine, 1-oxide | |
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Record name | Pyridine, 1-oxide | |
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Record name | Pyridine 1-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.705 | |
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Record name | PYRIDINE N-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91F12JJJ4H | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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